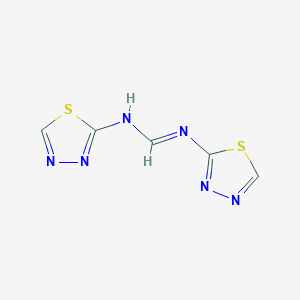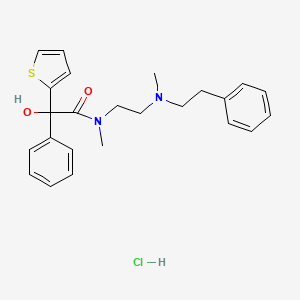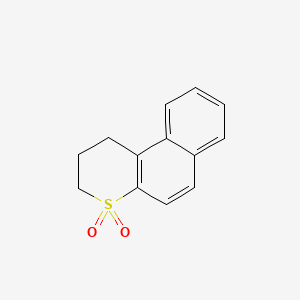![molecular formula C13H18N2 B13752944 2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine CAS No. 5758-13-4](/img/structure/B13752944.png)
2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine is a complex organic compound with a unique structure that includes an indane moiety
準備方法
The synthesis of 2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine typically involves the condensation of 2,3-dihydro-1H-indene-5-carbaldehyde with 1,1-dimethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the hydrazone linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Compared to other similar compounds, 2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine stands out due to its unique indane moiety and hydrazone linkage. Similar compounds include:
Ethanone, 1-(2,3-dihydro-1H-inden-5-yl): Shares the indane structure but differs in functional groups.
Indole derivatives:
Phantolide: Another compound with a similar indane structure but different functional groups and applications.
特性
CAS番号 |
5758-13-4 |
|---|---|
分子式 |
C13H18N2 |
分子量 |
202.30 g/mol |
IUPAC名 |
N-[1-(2,3-dihydro-1H-inden-5-yl)ethylideneamino]-N-methylmethanamine |
InChI |
InChI=1S/C13H18N2/c1-10(14-15(2)3)12-8-7-11-5-4-6-13(11)9-12/h7-9H,4-6H2,1-3H3 |
InChIキー |
HFVCUOADUKVPKC-UHFFFAOYSA-N |
正規SMILES |
CC(=NN(C)C)C1=CC2=C(CCC2)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine](/img/structure/B13752867.png)
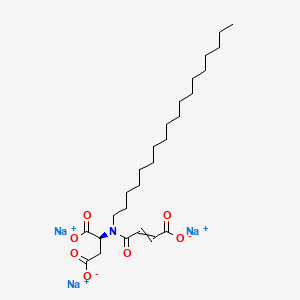
![[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide](/img/structure/B13752878.png)
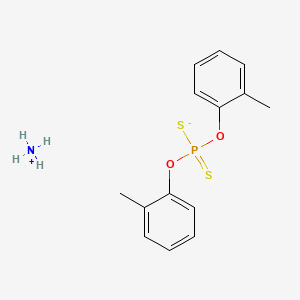
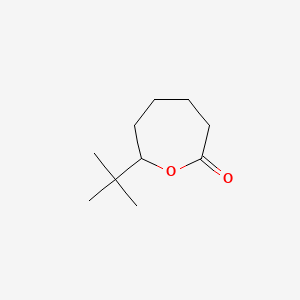
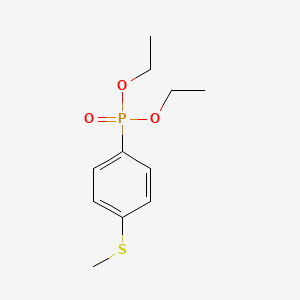
![N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B13752897.png)

